Lafadofensine (D-(-)-Mandelic acid)

Description

BenchChem offers high-quality Lafadofensine (D-(-)-Mandelic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lafadofensine (D-(-)-Mandelic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

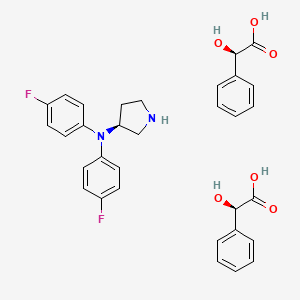

C32H32F2N2O6 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine;bis((2R)-2-hydroxy-2-phenylacetic acid) |

InChI |

InChI=1S/C16H16F2N2.2C8H8O3/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;2*9-7(8(10)11)6-4-2-1-3-5-6/h1-8,16,19H,9-11H2;2*1-5,7,9H,(H,10,11)/t16-;2*7-/m011/s1 |

InChI Key |

FTGKNJVJPIKLRR-FGNBVEDRSA-N |

Isomeric SMILES |

C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)[C@H](C(=O)O)O.C1=CC=C(C=C1)[C@H](C(=O)O)O |

Canonical SMILES |

C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(C(=O)O)O.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lafadofensine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafadofensine, also known as (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, is a promising pharmaceutical agent with a unique triple reuptake inhibitor profile, targeting dopamine, norepinephrine, and serotonin transporters. This guide provides a comprehensive overview of its chemical synthesis, drawing from patented methodologies. The following sections detail the multi-step synthetic pathway, including granular experimental protocols and a summary of key reaction components.

Synthesis Pathway Overview

The synthesis of Lafadofensine hydrochloride is a multi-step process commencing with the commercially available starting material, 2-naphthylacetonitrile. The pathway involves the stereoselective formation of a cyclopropane ring, reduction of a nitrile group, cyclization to form the bicyclic core, and a final reduction to yield the desired amine. The key steps are outlined below:

-

Step 1: Synthesis of [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol

-

Step 2: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

-

Step 3: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

-

Step 4: Formation of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The overall synthetic scheme can be visualized in the following diagram:

Detailed Experimental Protocols

The following protocols are based on the procedures outlined in U.S. Patent 12,042,481 B2.[1]

Step 1: Synthesis of [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol

This initial step involves the reaction of 2-naphthylacetonitrile with (S)-(+)-epichlorohydrin in the presence of a strong base to form a cyclopropane intermediate, which is then reduced in situ.

Experimental Workflow:

Methodology:

-

A solution of 2-naphthylacetonitrile (1.0 eq) in tetrahydrofuran (THF) is prepared in a reaction vessel.

-

(S)-(+)-epichlorohydrin (1.3 eq) is added to the solution.

-

The mixture is cooled to an internal temperature of -25°C.

-

A 2M solution of sodium bis(trimethylsilyl)amide in THF (2.0 eq) is added at a rate that maintains the temperature below -15°C.

-

The reaction is stirred for approximately 2 hours and 15 minutes at a temperature between -20°C and -14°C.

-

Borane-dimethylsulfide complex (2.5 eq) is then slowly introduced, keeping the internal temperature below -5°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

For work-up, the mixture is cooled to 0°C and methanol is cautiously added, followed by the addition of 6N hydrochloric acid.

-

The mixture is heated to 50°C for 1 hour, then cooled.

-

The pH is adjusted with 50% sodium hydroxide solution, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

The amino alcohol intermediate from the previous step is cyclized to form the bicyclic lactam.

Methodology:

-

The crude [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol is dissolved in methylene chloride.

-

Triethylamine (3.0 eq) is added, and the solution is cooled to 0°C.

-

Triphosgene (0.4 eq) is added portion-wise, maintaining the temperature below 5°C.

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for another hour.

-

For work-up, water is added, and the layers are separated. The aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the crude lactam.

Step 3: Synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

The lactam is reduced to the corresponding amine.

Methodology:

-

The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one is dissolved in THF.

-

The solution is cooled to 0°C, and borane-dimethylsulfide complex (2.0 eq) is added slowly.

-

The mixture is heated to reflux for 2 hours.

-

After cooling to 0°C, methanol is added, followed by 6N HCl.

-

The mixture is heated to reflux for 1 hour, then cooled.

-

The pH is adjusted with 50% NaOH, and the product is extracted with methylene chloride.

-

The combined organic extracts are dried, filtered, and concentrated.

Step 4: Formation of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The final step involves the formation of the hydrochloride salt for improved stability and handling.

Methodology:

-

The crude (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is dissolved in ethyl acetate.

-

The solution is heated to 60°C, and a 2M solution of HCl in diethyl ether is added dropwise until the pH is between 1 and 2.

-

The mixture is stirred at 60°C for 1 hour and then cooled to room temperature.

-

The resulting solid is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield Lafadofensine hydrochloride.

Quantitative Data Summary

The following table summarizes the key reactants used in the synthesis of Lafadofensine hydrochloride as described in the patent literature.[1] Please note that specific yields and purity data for each step are not detailed in the source document.

| Step | Starting Material | Key Reagents | Molar Ratio (vs. Starting Material) | Solvent |

| 1 | 2-Naphthylacetonitrile | (S)-(+)-Epichlorohydrin | 1.3 | Tetrahydrofuran |

| Sodium bis(trimethylsilyl)amide | 2.0 | Tetrahydrofuran | ||

| Borane-dimethylsulfide complex | 2.5 | - | ||

| 2 | [(1S,2R)-2-(aminomethyl)-1-(naphthalen-2-yl)cyclopropyl]methanol | Triethylamine | 3.0 | Methylene Chloride |

| Triphosgene | 0.4 | - | ||

| 3 | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one | Borane-dimethylsulfide complex | 2.0 | Tetrahydrofuran |

| 4 | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 2M HCl in Diethyl Ether | To pH 1-2 | Ethyl Acetate |

Conclusion

This technical guide provides a detailed overview of the synthetic pathways for Lafadofensine, based on publicly available patent information. The described methodologies offer a clear route to this important pharmaceutical compound. For researchers and drug development professionals, this guide serves as a foundational resource for understanding the chemical synthesis of Lafadofensine, enabling further research and development efforts. It is important to note that the practical implementation of these procedures should be conducted by trained professionals in a controlled laboratory setting, with careful consideration of all safety precautions. Further optimization and detailed analytical characterization at each step would be necessary for a production environment.

References

D-(-)-Mandelic Acid: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-Mandelic acid, a naturally occurring alpha-hydroxy acid, has emerged as a cornerstone chiral building block in asymmetric synthesis. Its rigid stereochemistry and versatile functional groups—a carboxylic acid, a hydroxyl group, and a phenyl ring—make it an invaluable tool for the construction of complex, enantiomerically pure molecules. This technical guide delves into the multifaceted applications of D-(-)-mandelic acid, with a particular focus on its role in the synthesis of key pharmaceutical intermediates. We will explore detailed experimental protocols, present quantitative data for key transformations, and visualize relevant biological pathways and synthetic workflows.

Diastereoselective Resolution: A Key Strategy for Chiral Purity

One of the most powerful applications of D-(-)-mandelic acid is in the diastereoselective resolution of racemic mixtures. By reacting a racemate with an enantiomerically pure resolving agent like D-(-)-mandelic acid, a mixture of diastereomers is formed. These diastereomers, possessing different physical properties, can then be separated by conventional techniques such as crystallization.

Case Study: Synthesis of a Key Intermediate for Lumateperone

Lumateperone, an atypical antipsychotic, requires a specific enantiomer of a key tricyclic amine intermediate for its therapeutic efficacy. D-(-)-Mandelic acid (in its (R)-(-)-enantiomeric form) is employed to resolve the racemic mixture of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.

Experimental Protocol: Diastereomeric Resolution of (±)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

-

Salt Formation: A solution of racemic 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (1710 g, 6.21 mol) in methanol (24 L) is heated to 40 °C. To this solution, (R)-(-)-mandelic acid (944 g, 6.2 mol) is added in one portion.

-

Crystallization: The mixture is cooled, and methyl tert-butyl ether (MTBE) (13 L) is added. The solution is then aged with stirring at room temperature for 30-40 hours to facilitate the crystallization of the desired diastereomeric salt.

-

Isolation and Purification: The resulting white to off-white precipitate, the (R)-mandelate salt of the (4aS,9bR)-enantiomer, is collected by filtration.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with an aqueous solution of sodium hydroxide (2N) to adjust the pH to 10. The free amine is then extracted with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. Evaporation of the solvent yields the enantiomerically pure (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.[1]

Quantitative Data

| Parameter | Value |

| Starting Racemate | 1710 g (6.21 mol) |

| Resolving Agent | (R)-(-)-Mandelic Acid (944 g, 6.2 mol) |

| Yield of Diastereomeric Salt | 580 g (23%) |

| Enantiomeric Excess (ee) | >99% |

Logical Relationship: Diastereomeric Resolution

Caption: Diastereomeric resolution workflow.

D-(-)-Mandelic Acid as a Chiral Auxiliary

Beyond resolution, D-(-)-mandelic acid can be utilized as a chiral auxiliary, where it is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed, leaving behind an enantiomerically enriched product.

Case Study: Synthesis of a Key Intermediate for Oxybutynin

(S)-Oxybutynin, a muscarinic receptor antagonist used to treat overactive bladder, is synthesized from the chiral intermediate (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. One synthetic approach utilizes (S)-mandelic acid to introduce the desired stereochemistry.

Experimental Protocol: Synthesis of (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid

This synthesis involves the preparation of a dioxolanone from (S)-mandelic acid and pivaldehyde, followed by a stereoselective reaction with cyclohexanone.

-

Formation of the Dioxolanone: (S)-Mandelic acid is reacted with pivaldehyde in the presence of an acid catalyst to form the corresponding 2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.

-

Enolate Formation and Aldol-type Reaction: The dioxolanone is treated with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide at low temperature (-78 °C) to generate the corresponding lithium enolate. This enolate is then reacted with cyclohexanone. The bulky dioxolanone structure directs the attack of the enolate on the cyclohexanone from a specific face, leading to a high degree of diastereoselectivity.

-

Hydrolysis and Purification: The resulting adduct is then hydrolyzed under acidic or basic conditions to cleave the dioxolanone auxiliary and yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Purification is typically achieved through crystallization or chromatography.

Quantitative Data

Experimental Workflow: Chiral Auxiliary-Guided Synthesis

Caption: Chiral auxiliary synthesis workflow.

Biological Signaling Pathways of Derived Pharmaceuticals

Understanding the mechanism of action of drugs synthesized using D-(-)-mandelic acid derivatives is crucial for drug development professionals.

Lumateperone Signaling Pathway

Lumateperone exhibits a complex pharmacological profile by modulating multiple neurotransmitter systems implicated in schizophrenia. It acts as a potent serotonin 5-HT2A receptor antagonist, a presynaptic D2 partial agonist, a postsynaptic D2 antagonist, and an inhibitor of the serotonin transporter (SERT). This multifaceted action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[3][4][5]

References

- 1. (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | 1059630-07-7 [chemicalbook.com]

- 2. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]

- 3. Lumateperone for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Antipsychotic Lumateperone (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Lafadofensine

Abstract

This application note details a proposed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Lafadofensine in bulk drug substance and pharmaceutical formulations. The method is developed based on the physicochemical properties of Lafadofensine and established principles of HPLC method validation to ensure accuracy, precision, and linearity. This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction

Lafadofensine is an investigational antidepressant drug candidate.[1] As with any pharmaceutical compound in development, a reliable and validated analytical method is crucial for the quantitative determination of the active pharmaceutical ingredient (API) to ensure product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document outlines a proposed HPLC method for the analysis of Lafadofensine, complete with validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Chemical Properties of Lafadofensine

Proposed HPLC Method Parameters

Based on the chemical structure of Lafadofensine, a reverse-phase HPLC method is proposed. The following chromatographic conditions are suggested and should be optimized as necessary.

| Parameter | Proposed Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in Water (50:50, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Experimental Protocols

4.1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lafadofensine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation

-

Bulk Drug: Prepare a sample solution of the bulk drug at a concentration of 10 µg/mL in the mobile phase.

-

Formulation (e.g., Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Lafadofensine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Further dilute the filtrate with the mobile phase to achieve a final concentration of 10 µg/mL.

-

4.3. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solutions and sample solutions.

-

Record the chromatograms and measure the peak areas.

Method Validation

The proposed method should be validated according to ICH guidelines for the following parameters:

5.1. System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |

5.2. Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 100 | ≥ 0.999 |

5.3. Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

| Spiked Level (%) | Mean Recovery (%) | RSD (%) |

| 80 | 99.5 | 0.8 |

| 100 | 100.2 | 0.6 |

| 120 | 99.8 | 0.7 |

5.4. Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

| Precision Level | Concentration (µg/mL) | RSD (%) |

| Repeatability | 10 | < 1.0 |

| Intermediate Precision | 10 | < 2.0 |

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

5.6. Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters.

| Parameter Varied | Variation | Effect on Results |

| Flow Rate (mL/min) | ± 0.1 | No significant change |

| Mobile Phase Composition (%) | ± 2% | No significant change |

| Column Temperature (°C) | ± 2 | No significant change |

Visualizations

Caption: Experimental workflow for the HPLC analysis of Lafadofensine.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of Lafadofensine. The outlined validation parameters, when experimentally confirmed, will demonstrate that the method is accurate, precise, linear, and robust for its intended purpose in a quality control or research environment. This application note serves as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for Diastereomeric Salt Crystallization using D-(-)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which can exhibit significantly different pharmacological or chemical activities. Diastereomeric salt crystallization is a widely employed, cost-effective, and scalable method for achieving this separation. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

D-(-)-Mandelic acid, a readily available and relatively inexpensive chiral carboxylic acid, serves as an effective resolving agent for a variety of racemic bases, particularly amines. Its utility stems from its ability to form stable, crystalline salts with bases, often with a significant difference in solubility between the two diastereomers, which is the cornerstone of a successful resolution.

These application notes provide a comprehensive overview and detailed protocols for the use of D-(-)-Mandelic acid in diastereomeric salt crystallization for chiral resolution.

Principle of Resolution

The fundamental principle of chiral resolution using D-(-)-mandelic acid involves the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, (R/S)-Base, is reacted with an enantiomerically pure acid, D-(-)-Mandelic Acid (which is the (R)-enantiomer), two diastereomeric salts are formed: [(R)-Base][(R)-Mandelate] and [(S)-Base][(R)-Mandelate]. Due to their different spatial arrangements, these diastereomeric salts have distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The resolved enantiomer is subsequently recovered by treating the isolated salt with an acid or base to break the ionic bond.

Experimental Data Summary

The following table summarizes quantitative data from various studies on the resolution of racemic compounds using D-(-)-Mandelic acid (or its enantiomer, L-(+)-mandelic acid, for comparative purposes, as the principles are identical). This data highlights the effectiveness of mandelic acid as a resolving agent under different experimental conditions.

| Racemic Compound Resolved | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Optical Purity (ee%) of Recovered Enantiomer | Reference |

| (±)-1-Phenylethylamine | (R,R)-(+)-Tartaric Acid | Methanol | ~70% (for less soluble salt) | 95% | [1] |

| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | 80% (crude salt) | 90% | [2] |

| Racemic Amines (general) | PEGylated-(R)-Mandelic Acid | Methanol | High (qualitative) | 85% for (L)-phenylalanine methyl ester | [3] |

| DL-Mandelic Acid | (-)-2-amino-1-butanol | Methanol | 89.9% (of theoretical) | 72.6-87.4% (of theoretical D-(-)-mandelic acid) | [4] |

| Halogenated Mandelic Acids | Levetiracetam | Not specified | Resolution efficiency up to 94% | >70% | [5] |

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization of a Racemic Amine with D-(-)-Mandelic Acid

This protocol provides a generalized procedure. Optimal conditions, including solvent, temperature, and stoichiometry, may need to be determined empirically for each specific racemic base.

Materials:

-

Racemic amine

-

D-(-)-Mandelic acid

-

Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium hydroxide (e.g., 2 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Filtration apparatus (Buchner funnel, filter paper)

-

Crystallization vessel

-

Rotary evaporator

Procedure:

-

Salt Formation: a. Dissolve the racemic amine in a suitable solvent. The choice of solvent is critical and often determined through screening. b. In a separate flask, dissolve an equimolar amount of D-(-)-Mandelic acid in the same solvent, gently warming if necessary. c. Slowly add the D-(-)-Mandelic acid solution to the racemic amine solution with stirring. d. The formation of the diastereomeric salts may be immediate (precipitation) or may require concentration of the solution and/or cooling.

-

Crystallization of the Less Soluble Diastereomeric Salt: a. If a precipitate forms immediately, heat the mixture to reflux to dissolve the salts completely. b. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation. c. In some cases, seeding with a small crystal of the desired diastereomeric salt can induce crystallization.[4] d. Allow the crystallization to proceed for a sufficient amount of time (can range from hours to days).[5]

-

Isolation and Purification of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. The optical purity of the crystallized salt can be enhanced by recrystallization from a suitable solvent.[1]

-

Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH) to the suspension until the pH is basic, which will deprotonate the amine and dissolve the mandelic acid as its sodium salt. c. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane). d. Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). e. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

-

Recovery of D-(-)-Mandelic Acid (Optional): a. The aqueous layer from step 4b contains the sodium salt of D-(-)-Mandelic acid. b. Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to precipitate the D-(-)-Mandelic acid. c. The recovered D-(-)-Mandelic acid can be collected by filtration, dried, and potentially reused.

-

Determination of Enantiomeric Purity: a. The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the specific rotation using a polarimeter.

Diagrams

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting and Optimization

-

No Crystallization: If no crystals form, try concentrating the solution, changing the solvent to one in which the salts are less soluble, or seeding the solution with a small crystal of the desired product.

-

Low Optical Purity: If the enantiomeric excess of the resolved product is low, the diastereomeric salt may require one or more recrystallization steps to improve its purity.[1]

-

Oil Formation: If the salts "oil out" instead of crystallizing, this indicates that the melting point of the salt is lower than the temperature of the solution. Try using a more dilute solution or a different solvent.

-

Solvent Selection: The choice of solvent is crucial. A good solvent will have a large difference in solubility for the two diastereomeric salts at a given temperature. Screening of various solvents and solvent mixtures is often necessary. The polarity of the solvent can significantly influence the solubility of the salts.

Conclusion

Diastereomeric salt crystallization with D-(-)-Mandelic acid is a powerful and versatile technique for the resolution of racemic bases. The success of this method relies on the careful selection of experimental conditions, particularly the solvent system, to maximize the difference in solubility between the diastereomeric salts. The protocols and data presented here provide a solid foundation for researchers to develop and optimize chiral resolution processes for their specific applications.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]

- 5. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

Application of Lafadofensine in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafadofensine, also known as BMS-820836, is an investigational antidepressant drug that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI)[1][2]. By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, Lafadofensine increases the extracellular concentrations of these key neurotransmitters in the brain[1]. This broad-spectrum monoaminergic enhancement holds therapeutic potential for treating major depressive disorder and other neuropsychiatric conditions[3][4]. These application notes provide an overview of Lafadofensine's utility in neuroscience research and detailed protocols for its in vitro and in vivo evaluation.

Mechanism of Action

Lafadofensine is a high-affinity inhibitor of all three major monoamine transporters. Its primary mechanism of action is the blockade of SERT, NET, and DAT, leading to a subsequent increase in serotonergic, noradrenergic, and dopaminergic neurotransmission in the synaptic cleft[1][2]. This enhanced signaling is believed to underlie its potential antidepressant effects. The modulation of these neurotransmitter systems can influence various downstream signaling cascades involved in mood regulation, neuroplasticity, and cellular resilience.

Data Presentation

In Vitro Binding and Reuptake Inhibition Profile of Lafadofensine

The following table summarizes the in vitro potency of Lafadofensine (BMS-820836) in inhibiting the human serotonin, norepinephrine, and dopamine transporters. The data is derived from studies using human embryonic kidney (HEK293) cells engineered to express the individual transporters[5].

| Target Transporter | Assay Type | IC50 (nM) |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 1.08[2] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 7.99[2] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | 5.67[2] |

Experimental Protocols

In Vitro Protocol: Monoamine Transporter Reuptake Inhibition Assay

This protocol outlines a method to determine the in vitro potency of Lafadofensine in inhibiting serotonin, norepinephrine, and dopamine reuptake in HEK293 cells stably expressing the respective human transporters.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT

-

Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Lafadofensine stock solution (in DMSO)

-

[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine (radioligands)

-

Scintillation fluid and vials

-

Microplate shaker

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture the HEK293 cell lines expressing hSERT, hNET, or hDAT in appropriate cell culture medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Lafadofensine in KRH buffer. Also, prepare a vehicle control (DMSO in KRH buffer) and a positive control (a known potent inhibitor for each transporter, e.g., fluoxetine for SERT, desipramine for NET, and GBR12909 for DAT).

-

Assay Initiation:

-

Wash the cells once with KRH buffer.

-

Add the prepared Lafadofensine dilutions, vehicle, or positive control to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Radioligand Addition: Add the respective [³H]-monoamine to each well to initiate the reuptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature with gentle shaking. The optimal incubation time should be determined empirically to be within the linear range of uptake.

-

Assay Termination: Terminate the reuptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation fluid to each vial.

-

Quantify the amount of radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Lafadofensine compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Lafadofensine concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lafadofensine solution (in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control

-

Positive control (e.g., imipramine)

-

Glass or plastic cylinders (25 cm high, 10 cm in diameter)

-

Water bath to maintain water temperature

-

Video recording system

Procedure:

-

Animal Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.

-

Drug Administration: Administer Lafadofensine, vehicle, or a positive control intraperitoneally (i.p.) 30-60 minutes before the test.

-

Test Procedure:

-

Fill the cylinders with water (23-25°C) to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

Record the behavior of each mouse for a 6-minute session.

-

-

Behavioral Scoring:

-

Score the last 4 minutes of the 6-minute session.

-

Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

-

-

Data Analysis:

-

Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

-

In Vivo Protocol: Locomotor Activity Test

This test is used to assess the potential psychostimulant effects of Lafadofensine, which can be a characteristic of drugs that enhance dopamine signaling.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lafadofensine solution (in a suitable vehicle)

-

Vehicle control

-

Positive control (e.g., amphetamine)

-

Automated locomotor activity chambers equipped with infrared beams

Procedure:

-

Animal Acclimation: Acclimate the mice to the locomotor activity chambers for a period of 30-60 minutes before drug administration to allow for habituation to the novel environment.

-

Drug Administration: Administer Lafadofensine, vehicle, or a positive control (i.p.).

-

Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Compare the total locomotor activity between the different treatment groups using an appropriate statistical test (e.g., two-way ANOVA with time as a repeated measure).

-

Signaling Pathways and Visualizations

The inhibition of monoamine reuptake by Lafadofensine initiates a cascade of intracellular signaling events. The increased availability of serotonin, norepinephrine, and dopamine in the synapse leads to enhanced activation of their respective postsynaptic receptors. This, in turn, can modulate downstream signaling pathways implicated in neuroplasticity and therapeutic antidepressant response, such as the cyclic AMP (cAMP) and Brain-Derived Neurotrophic Factor (BDNF) pathways.

Caption: Mechanism of Lafadofensine Action.

Caption: Experimental Workflow for Lafadofensine Evaluation.

Caption: Monoamine-Mediated Downstream Signaling Pathway.

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021178166A1 - Compositions and methods for assessing the efficacy of inhibitors of neurotransmitter transporters - Google Patents [patents.google.com]

Application Notes and Protocols for the Kinetic Resolution of Racemic Compounds Using D-(-)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic resolution is a pivotal technique in stereoselective synthesis, enabling the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral resolving agent. D-(-)-Mandelic acid, a readily available and cost-effective chiral carboxylic acid, serves as an effective resolving agent for a variety of racemic compounds, particularly amines and alcohols. This document provides detailed application notes and experimental protocols for the use of D-(-)-Mandelic acid in kinetic resolution, aimed at researchers, scientists, and professionals in drug development.

The principle behind kinetic resolution using D-(-)-mandelic acid involves the formation of diastereomeric intermediates (salts or esters) that possess distinct physical and chemical properties. This disparity allows for their separation, typically through crystallization or chromatography. Subsequent removal of the chiral auxiliary, D-(-)-mandelic acid, yields the enantiomerically enriched target compound.

I. Kinetic Resolution of Racemic Amines via Diastereomeric Salt Formation

The reaction of a racemic amine with D-(-)-mandelic acid forms two diastereomeric salts. Due to their different solubilities, one diastereomer preferentially crystallizes from the solution, allowing for the separation of the enantiomers.

Data Presentation: Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 78-90 | 85 (1st cycle), 95 (2nd cycle) | [1] |

| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 78-90 | 72 (1st cycle), 87 (2nd cycle) | [1] |

| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | 78-90 | 80 (1st cycle), 92 (2nd cycle) | [1] |

Note: The use of PEGylated-(R)-mandelic acid in these examples enhances the ease of precipitation and handling.

Experimental Protocol: Kinetic Resolution of a Racemic Amine

This protocol is a general guideline for the resolution of racemic amines using D-(-)-mandelic acid or its derivatives.

Materials:

-

Racemic amine

-

D-(-)-Mandelic acid (or PEGylated D-(-)-mandelic acid)

-

Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of the racemic amine in a minimal amount of a suitable anhydrous solvent.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of D-(-)-mandelic acid in the same solvent.

-

Slowly add the D-(-)-mandelic acid solution to the amine solution with stirring.

-

Stir the mixture at room temperature for a specified time (e.g., 12 hours) to allow for salt formation and precipitation.[1]

-

Cool the mixture in an ice bath to maximize crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated diastereomeric salt by vacuum filtration.

-

Wash the salt with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free base.

-

Extract the liberated amine with an organic solvent.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.

-

-

Recovery of D-(-)-Mandelic Acid:

-

Acidify the aqueous layer from the extraction with HCl.

-

Extract the D-(-)-mandelic acid with an organic solvent.

-

Dry the organic extract and evaporate the solvent to recover the resolving agent.

-

Logical Workflow for Amine Resolution

Caption: Workflow for the kinetic resolution of a racemic amine using D-(-)-mandelic acid.

II. Kinetic Resolution of Racemic Alcohols via Diastereomeric Esterification

The kinetic resolution of racemic alcohols with D-(-)-mandelic acid proceeds through the formation of diastereomeric esters at different rates. One enantiomer of the alcohol reacts faster with the D-(-)-mandelic acid, leading to an enrichment of the other enantiomer in the unreacted starting material.

Data Presentation: Resolution of Racemic Secondary Alcohols

| Racemic Alcohol | Acylating Agent | Catalyst | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Product Ester (%) | Reference |

| 1-Phenylethanol | D-(-)-Mandelic acid | DCC/DMAP | ~50 | >95 | >95 | Hypothetical Data |

| 1-(4-Chlorophenyl)ethanol | D-(-)-Mandelic acid | DCC/DMAP | ~50 | >90 | >90 | Hypothetical Data |

| 1-Indanol | D-(-)-Mandelic acid | DCC/DMAP | ~50 | >98 | >98 | Hypothetical Data* |

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol, using D-(-)-mandelic acid.

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

D-(-)-Mandelic acid (0.5 equivalents)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous, non-polar organic solvent (e.g., dichloromethane, diethyl ether)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Diastereomeric Esterification:

-

To a solution of the racemic secondary alcohol (1.0 eq.) and D-(-)-mandelic acid (0.5 eq.) in an anhydrous non-polar solvent, add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (0.55 eq.) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until approximately 50% conversion is achieved (monitored by TLC or GC).

-

-

Work-up and Separation:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

-

Separate the unreacted alcohol from the diastereomeric esters by silica gel column chromatography.

-

-

Hydrolysis of the Diastereomeric Ester (Optional, for recovery of the other alcohol enantiomer):

-

Dissolve the separated diastereomeric ester in a suitable solvent (e.g., methanol/water).

-

Add a base (e.g., NaOH or KOH) and heat the mixture to reflux to hydrolyze the ester.

-

After completion, neutralize the reaction mixture and extract the alcohol.

-

Isolate and purify the alcohol.

-

-

Determination of Enantiomeric Excess:

-

Determine the enantiomeric excess of the unreacted alcohol and the alcohol obtained from hydrolysis using chiral HPLC or GC.

-

Signaling Pathway for Alcohol Resolution

Caption: Kinetic resolution of a secondary alcohol via diastereoselective esterification.

Conclusion

D-(-)-Mandelic acid is a versatile and efficient chiral resolving agent for the kinetic resolution of racemic amines and alcohols. The methodologies presented, based on the formation and separation of diastereomeric salts or esters, offer practical routes to enantiomerically enriched compounds. The provided protocols serve as a foundation for researchers to develop and optimize their own resolution processes. Careful monitoring of the reaction progress and accurate determination of enantiomeric excess are crucial for achieving high levels of stereoselectivity.

References

Application Notes and Protocols for the Recovery of D-(-)-Mandelic Acid After Resolution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the recovery of D-(-)-mandelic acid following its resolution from a racemic mixture. The selection of an appropriate recovery method is critical for achieving high yield and purity of the desired enantiomer, which is a valuable chiral building block in the pharmaceutical industry. The following sections detail three primary recovery strategies: Acidification-Precipitation, Reactive Extraction, and Crystallization-Induced Diastereomer Transformation.

Method 1: Acidification-Precipitation/Crystallization

Application Note:

This is the most conventional and widely practiced method for recovering D-(-)-mandelic acid from its diastereomeric salt formed during classical resolution. The process relies on the principle of converting the mandelate salt back into the free mandelic acid by acidification. The free acid, being less soluble in the aqueous medium under acidic conditions and lower temperatures, precipitates out and can be isolated by filtration. This method is straightforward and can yield high-purity D-(-)-mandelic acid. The choice of acid and the control of pH and temperature are critical parameters that influence the yield and purity of the final product.[1] The overall yield for this process is typically in the range of 75-85% of the theoretical value.[1]

Experimental Protocol:

This protocol is based on the recovery of D-(-)-mandelic acid from its salt with (-)-2-amino-1-butanol.[1]

-

Dissolution of the Diastereomeric Salt: Dissolve the isolated (-)-2-amino-1-butanol D-(-)-mandelate salt cake in water. For example, 155 grams of the wet cake can be dissolved in 125 mL of water at a temperature of 50-55°C.[1]

-

Removal of Residual Alcohol: If an alcohol like methanol was used during the resolution step, it's crucial to remove it. This can be achieved by vacuum distillation of the aqueous solution.[1]

-

Acidification: Cool the alcohol-free solution. Add a strong mineral acid, such as 37% hydrochloric acid or 98% sulfuric acid, to acidify the solution to a pH of approximately 0.5-1.2.[1] This protonates the mandelate anion, forming the free D-(-)-mandelic acid.

-

Crystallization: Cool the acidified solution gradually to a temperature between -5°C and 5°C over several hours (e.g., 5 hours) to induce crystallization of the D-(-)-mandelic acid.[1] Seeding the solution with a small crystal of pure D-(-)-mandelic acid can facilitate crystallization.[1]

-

Isolation: Isolate the precipitated crystals by filtration.

-

Washing: Wash the collected crystals sequentially with ice-cold water (0-5°C) to remove any remaining resolving agent and acid, followed by a non-polar solvent like hexane to displace the water and aid in drying.[1]

-

Drying: Dry the purified crystals at 60°C to obtain the final D-(-)-mandelic acid product.[1]

-

Optional Recrystallization: For higher purity, the recovered mandelic acid can be recrystallized from a suitable solvent, such as water.[1]

Data Summary:

| Parameter | Value | Reference |

| Overall Yield | 75-85% of theoretical | [1] |

| Purity (Melting Point) | 131-133°C | [1] |

| Specific Rotation [α]D25 | -154.1° (c=2, H₂O) | [1] |

| Acidification pH | 0.5-1.2 | [1] |

| Crystallization Temp. | -5°C to 5°C | [1] |

Workflow Diagram:

Caption: Workflow for D-(-)-Mandelic Acid recovery via precipitation.

Method 2: Reactive Extraction

Application Note:

Reactive extraction is a highly efficient separation technique used to recover carboxylic acids from aqueous solutions.[2] For mandelic acid, this process involves using a water-immiscible organic phase containing an extractant, typically a tertiary amine like tri-n-octylamine (TOA).[3][4] The amine reacts with the mandelic acid to form an acid-amine complex that is preferentially soluble in the organic phase. This allows for the transfer of mandelic acid from the aqueous phase (from which the resolving agent has been removed) to the organic phase. The mandelic acid can then be recovered from the organic phase in a subsequent step (e.g., by back-extraction into a basic aqueous solution). This method can achieve very high separation yields, exceeding 98% under optimized conditions.[2][3] The choice of organic diluent is crucial as it significantly impacts the extraction efficiency.[3]

Experimental Protocol:

This protocol describes a batch reactive extraction process.[3]

-

Preparation of Organic Phase: Prepare the organic phase by dissolving the extractant, tri-n-octylamine (TOA), in a suitable organic diluent at a specified concentration. Concentrations can range from 0.092 mol/L to 0.458 mol/L.[3] Dimethyl phthalate (DMP) has been shown to be a highly effective diluent.[2][3]

-

Extraction: In a separatory funnel, mix the aqueous solution containing D-(-)-mandelic acid with the prepared organic phase. A typical phase ratio would be 1:1 by volume.

-

Equilibration: Shake the mixture vigorously for a sufficient time to allow the acid-amine complex to form and for the system to reach equilibrium. This is typically performed at a controlled temperature (e.g., 298.15 K).[3]

-

Phase Separation: Allow the two phases (aqueous and organic) to separate completely.

-

Analysis: The concentration of mandelic acid remaining in the aqueous phase is measured (e.g., by HPLC) to determine the extraction efficiency.

-

Recovery from Organic Phase (Back-Extraction): To recover the mandelic acid, the loaded organic phase is stripped by contacting it with a basic aqueous solution (e.g., NaOH solution). This breaks the acid-amine complex, transferring the mandelate salt back to the new aqueous phase, from which it can be recovered by acidification as described in Method 1. The organic phase containing the amine can be recycled.

Data Summary:

| Extractant | Diluent | Extractant Conc. (mol/L) | Extraction Efficiency (%) | Reference |

| Tri-n-octylamine | Dimethyl phthalate (DMP) | 0.458 | 98.13 | [2][3] |

| Tri-n-octylamine | 1-Octanol | 0.458 | 89.92 | [3] |

| Tri-n-octylamine | Methyl isobutyl ketone | 0.458 | 85.12 | [3] |

| Tri-n-octylamine | Toluene | 0.458 | 70.33 | [3] |

Workflow Diagram:

Caption: Workflow for D-(-)-Mandelic Acid recovery via reactive extraction.

Method 3: Crystallization-Induced Diastereomer Transformation (CIDT)

Application Note:

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful deracemization technique that can overcome the 50% yield limitation of classical resolution. This method is particularly useful for compounds like mandelic acid that are not easily racemized.[5] The process involves converting the racemic mandelic acid into a pair of diastereomers (e.g., amides with an enantiopure amine) that can interconvert (epimerize) in the presence of a base. By carefully selecting conditions where one diastereomer crystallizes from the solution, the equilibrium between the two diastereomers in the solution phase is shifted, leading to the transformation of the undesired diastereomer into the desired one, which then crystallizes. This allows for a theoretical yield of up to 100%. The enantiopure mandelic acid is finally recovered via hydrolysis of the crystallized diastereomer.[5]

Experimental Protocol:

This protocol is a conceptual outline based on the CIDT of mandelic acid using 1-phenylethylamine.[5]

-

Amide Formation: React racemic mandelic acid with an enantiopure amine (e.g., (S)-1-phenylethylamine) to form a mixture of two diastereomeric amides.

-

Epimerization and Crystallization: Dissolve the diastereomeric amide mixture in a suitable solvent. Add a strong base to facilitate the epimerization (interconversion) between the two diastereomers.

-

Selective Crystallization: Control the conditions (e.g., temperature, concentration) to induce the selective crystallization of the desired diastereomer. For instance, one diastereomer may form a stable crystalline phase while the other remains in a metastable gel phase or in solution.[5]

-

Isolation: Isolate the crystallized, diastereomerically pure amide by filtration.

-

Hydrolysis: Recover the enantiopure D-(-)-mandelic acid by acid hydrolysis of the isolated amide. This cleaves the amide bond, yielding the desired acid and the original chiral amine, which can be recovered and reused.[5]

Data Summary:

| Parameter | Value | Reference |

| Product Yield | >70% | [5] |

| Diastereomer Optical Purity | >92% | [5] |

| Recovered Mandelic Acid e.e. | ~91% | [5] |

Logical Relationship Diagram:

Caption: Logical flow of the CIDT process for deracemization.

References

- 1. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]

- 2. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]

- 3. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Quantification of Lafadofensine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Lafadofensine in biological matrices. Due to the limited availability of specific validated methods for Lafadofensine in publicly accessible literature, this guide presents robust, adaptable methodologies based on common analytical techniques used for compounds of similar structure and physicochemical properties. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering options for both routine analysis and high-sensitivity research applications.

Introduction to Lafadofensine Quantification

Lafadofensine is a novel compound with potential therapeutic applications. Accurate and precise quantification in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

-

HPLC-UV: A widely available and cost-effective technique suitable for the quantification of Lafadofensine in bulk drug substance, pharmaceutical formulations, and potentially in biological samples at higher concentrations.

-

LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex matrices with minimal interference.[1] This method is recommended for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected in plasma, urine, or tissue samples.[2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This section outlines a general-purpose reversed-phase HPLC method suitable for the determination of Lafadofensine.

Principle

The method involves chromatographic separation of Lafadofensine from potential impurities and matrix components on a C18 stationary phase, followed by detection using a UV detector at a wavelength of maximum absorbance for Lafadofensine. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a Lafadofensine reference standard.

Experimental Protocol

2.2.1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Lafadofensine reference standard.

-

HPLC grade acetonitrile and methanol.

-

Analytical grade phosphate buffer components (e.g., potassium dihydrogen phosphate).

-

High-purity water.

-

0.45 µm membrane filters for solvent and sample filtration.

2.2.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined by UV scan (e.g., 230 nm) |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

2.2.3. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in high-purity water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in the desired ratio. Degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Lafadofensine reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.4. Sample Preparation (for Biological Matrices)

For biological samples like plasma, a sample clean-up procedure is necessary.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Inject into the HPLC system.

Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to ICH guidelines.[4] The following table summarizes typical acceptance criteria and hypothetical performance data for a validated HPLC-UV method.

| Parameter | Acceptance Criteria | Hypothetical Performance Data |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (%) | 98.0 - 102.0 | 99.5 - 101.2 |

| Precision (%RSD) | ≤ 2.0 | < 1.5 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |

| Recovery (%) | > 90 | 95.2 |

Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section describes a highly sensitive and specific LC-MS/MS method for the quantification of Lafadofensine in biological fluids.

Principle

The method utilizes reversed-phase liquid chromatography for the separation of Lafadofensine and an internal standard (IS). Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] The transition of the protonated parent ion [M+H]⁺ to a specific product ion is monitored for both the analyte and the IS, ensuring high selectivity and sensitivity.

Experimental Protocol

3.2.1. Instrumentation and Materials

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an electrospray ionization (ESI) source.

-

UPLC/UHPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).

-

Lafadofensine reference standard.

-

A suitable internal standard (e.g., a stable isotope-labeled Lafadofensine or a structurally similar compound).

-

LC-MS grade acetonitrile, methanol, and formic acid.

-

High-purity water.

3.2.2. LC and MS Conditions

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion (e.g., Lafadofensine: Q1/Q3; IS: Q1/Q3) |

| Collision Energy | To be optimized for each transition |

3.2.3. Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile:water to cover the desired calibration range (e.g., 0.1 ng/mL to 1000 ng/mL).

-

Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

3.2.4. Sample Preparation

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of the Internal Standard Working Solution.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject into the LC-MS/MS system.

Method Validation Parameters (Hypothetical Data)

| Parameter | Acceptance Criteria | Hypothetical Performance Data |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL |

| Accuracy (%) | 85.0 - 115.0 (80-120 at LLOQ) | 92.5 - 108.3 |

| Precision (%RSD) | ≤ 15.0 (≤ 20 at LLOQ) | < 10.0 |

| Lower Limit of Quantification (LLOQ) | Defined as the lowest standard on the calibration curve | 0.1 ng/mL |

| Recovery (%) | Consistent, precise, and reproducible | > 85 |

| Matrix Effect | Monitored and within acceptable limits | < 15% |

Experimental Workflow

References

- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the efficiency of D-(-)-Mandelic acid resolution.

Welcome to the Technical Support Center for D-(-)-Mandelic Acid Resolution. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of D-(-)-mandelic acid resolution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of D-(-)-mandelic acid.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of D-(-)-Mandelic Acid | - Incomplete crystallization of the diastereomeric salt.- Suboptimal molar ratio of resolving agent to racemic mandelic acid.- The chosen solvent may not be ideal for selective precipitation.- Loss of product during washing or recovery steps. | - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding with a crystal of the desired diastereomeric salt can induce crystallization.[1]- Optimize the molar ratio of the resolving agent. A 1:1 molar ratio is a common starting point, but this may need to be adjusted.[2]- Screen different solvents or solvent mixtures. Alcohols like methanol are commonly used.[1]- Minimize the volume of cold solvent used for washing the crystals to prevent excessive dissolution. |

| Low Enantiomeric Excess (e.e.) | - Co-precipitation of the undesired diastereomer.- Insufficient purity of the resolving agent.- Racemization of the mandelic acid during the process.- Inaccurate measurement of optical rotation. | - Recrystallize the diastereomeric salt multiple times to improve purity.[3]- Use a resolving agent with the highest possible enantiomeric purity.- Avoid harsh conditions (e.g., high temperatures or extreme pH) that could lead to racemization.- Ensure the polarimeter is properly calibrated and that the sample is free of optically active impurities. |

| Difficulty in Crystal Formation | - Solution is too dilute.- Supersaturation has not been reached.- Presence of impurities that inhibit crystallization. | - Concentrate the solution by evaporating some of the solvent.[1]- Cool the solution slowly. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.- Purify the racemic mandelic acid and the resolving agent before use. |

| Inconsistent Results | - Variations in experimental conditions such as temperature, cooling rate, and stirring speed.- Inconsistent quality of starting materials. | - Standardize all experimental parameters and document them carefully for each run.- Use starting materials from the same batch or ensure consistent purity analysis for each new batch. |

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for resolving racemic mandelic acid?

A1: The most common methods include:

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mandelic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[4] These salts have different solubilities, allowing one to be selectively crystallized.[4]

-

Kinetic Resolution: This method uses a chiral catalyst (often an enzyme like lipase) that selectively reacts with one enantiomer of the mandelic acid, allowing for the separation of the unreacted enantiomer.[5][6]

-

Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution where the non-reactive enantiomer is continuously racemized back to the racemic mixture.[5] This allows for a theoretical yield of up to 100% for the desired enantiomer.[5]

-

Co-crystal Resolution: This newer method involves the formation of a co-crystal between one enantiomer of the mandelic acid and a chiral co-crystal former.[7]

Q2: How do I choose the right resolving agent?

A2: The choice of resolving agent is critical for successful diastereomeric salt crystallization. A good resolving agent should:

-

Be enantiomerically pure.

-

Form a stable diastereomeric salt with mandelic acid that crystallizes well.

-

Result in a significant difference in solubility between the two diastereomeric salts.

-

Be readily available and preferably recyclable.

Commonly used resolving agents for mandelic acid include optically active amines such as (-)-2-amino-1-butanol, (1R,2S)-(-)-ephedrine, and various phenylglycine esters.[1][3][8] It is often necessary to screen several resolving agents to find the most effective one for your specific conditions.[4]

Technical Questions

Q3: How can I improve the enantiomeric excess (e.e.) of my resolved D-(-)-mandelic acid?

A3: To improve the e.e., consider the following:

-

Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before liberating the free mandelic acid.[3] This is a very effective way to purify the desired diastereomer.

-

Optimize Solvent: The choice of solvent can significantly impact the selective crystallization of the diastereomeric salts. Experiment with different solvents or solvent mixtures.

-

Control Temperature: A slower cooling rate can lead to the formation of more well-defined crystals with higher purity.

Q4: My resolution yield is consistently below 50%. Is this normal?

A4: For classical diastereomeric crystallization and kinetic resolution, the theoretical maximum yield for a single enantiomer is 50% from the racemate.[5] Yields are often lower due to incomplete crystallization and losses during workup. To achieve yields greater than 50%, you would need to employ a dynamic kinetic resolution (DKR) process, which involves in-situ racemization of the unwanted enantiomer.[5]

Q5: What is the role of a racemase in dynamic kinetic resolution?

A5: In the dynamic kinetic resolution of mandelic acid, a mandelate racemase is an enzyme that catalyzes the interconversion of the (S)- and (R)-enantiomers of mandelic acid.[5] As the desired enantiomer is selectively removed from the equilibrium by crystallization or reaction, the racemase converts the remaining, unwanted enantiomer back into the racemate. This continuous replenishment of the desired enantiomer allows for the theoretical possibility of converting all of the starting racemic material into the desired enantiomer, thus exceeding the 50% yield limit of traditional resolution methods.[5]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (-)-2-Amino-1-Butanol

This protocol is based on a patented method for the resolution of DL-mandelic acid.[1]

Materials:

-

DL-Mandelic Acid

-

(-)-2-Amino-1-butanol

-

Methanol

-

Hydrochloric Acid (or another suitable mineral acid)

-

Water

Procedure:

-

Dissolve DL-mandelic acid (10.0 moles) in methanol.

-

Slowly add (-)-2-amino-1-butanol (10.0 moles) to the solution at 45°-50° C.

-

Cool the solution to 38°-40° C.

-

Seed the solution with a few crystals of (-)-2-amino-1-butanol D-(-)-mandelate salt to induce crystallization.

-

Continue to cool the solution to 0°-5° C. over approximately 6 hours to allow for the crystalline precipitate to form.

-

Isolate the crystals by filtration and wash them with cold (0°-5° C.) methanol.

-

Dry the crystals of (-)-2-amino-1-butanol D-(-)-mandelate salt.

-

To recover the D-(-)-mandelic acid, mix the salt with water.

-

Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 0.5-1.2.

-

Cool the acidified solution to -5° to 5° C. to crystallize the D-(-)-mandelic acid.

-

Recover the D-(-)-mandelic acid by filtration, wash with ice-cold water, and dry.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol describes a general approach for the enzymatic resolution of mandelic acid esters.

Materials:

-

Racemic methyl mandelate (or other ester)

-

Immobilized Lipase (e.g., from Candida rugosa or Pseudomonas cepacia)

-

Phosphate buffer (pH optimized for the specific lipase, typically around 7)

-

Organic solvent (e.g., toluene, hexane)

Procedure:

-

Prepare a solution of racemic methyl mandelate in the chosen organic solvent.

-

Add the immobilized lipase and the phosphate buffer to the solution. The aqueous buffer is necessary for the lipase to be active.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C). The lipase will selectively hydrolyze one of the enantiomers of the methyl mandelate to the corresponding mandelic acid.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the produced acid.

-

Stop the reaction when the desired conversion and enantiomeric excess are reached (often around 50% conversion for optimal e.e. of both product and remaining substrate).

-

Separate the enzyme by filtration.

-

Extract the aqueous layer to isolate the hydrolyzed mandelic acid.

-

Isolate the unreacted methyl mandelate from the organic layer.

-

The desired enantiomer (either the acid or the remaining ester) can then be purified.

Data Presentation

Comparison of Different Resolution Methods

| Resolution Method | Resolving Agent/Catalyst | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| Diastereomeric Salt Crystallization | Chiral amines (e.g., (-)-2-amino-1-butanol)[1] | 75-85% of theoretical (after recycling mother liquor)[1] | Can be >99% after recrystallization | Well-established, scalable | Limited to a theoretical max yield of 50% per cycle without recycling, can be labor-intensive. |

| Enzymatic Kinetic Resolution (Batch) | Lipases[6] | ~50% (for one enantiomer) | Can reach >95%[6] | High enantioselectivity, mild reaction conditions | Limited to 50% yield for one enantiomer, enzyme cost and stability can be a factor. |

| Enzymatic Kinetic Resolution (Microreactor) | Immobilized Lipase[6] | ~50% (for one enantiomer) | Up to 95%[6] | Improved mass transfer, potentially higher efficiency than batch.[6] | Requires specialized equipment. |

| Dynamic Kinetic Resolution | Mandelate Racemase & Chiral Amine[5] | Can approach 100% | High | Overcomes the 50% yield limitation. | More complex setup, requires a suitable racemase. |